
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-(2-iodophenyl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the reaction of 2-iodobenzaldehyde with pyridine-2-ylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated derivatives with the double bond reduced.
Aplicaciones Científicas De Investigación
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through its functional groups. The iodine atom and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)
- Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)
- Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)
Uniqueness
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in substitution reactions and as a precursor for further functionalization.
Propiedades
Número CAS |
6772-85-6 |
|---|---|
Fórmula molecular |
C13H10IN |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-iodophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
Clave InChI |
WRQGEDHMZRDHGA-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



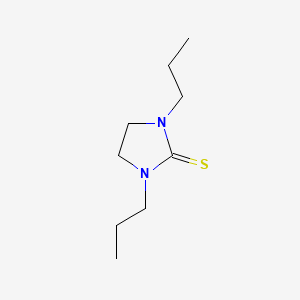
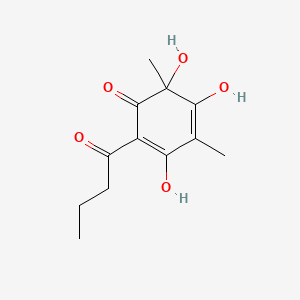
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
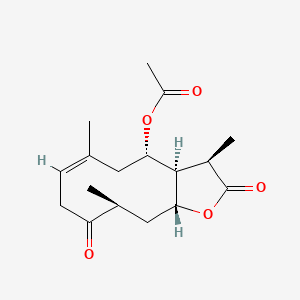
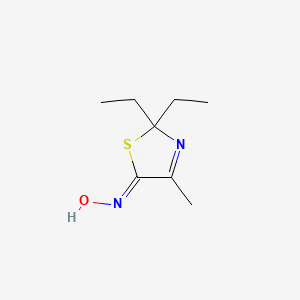
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
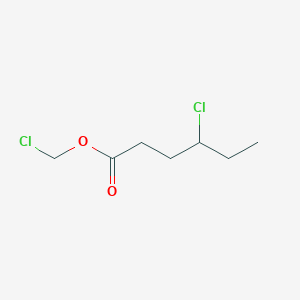
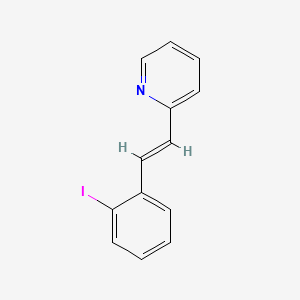
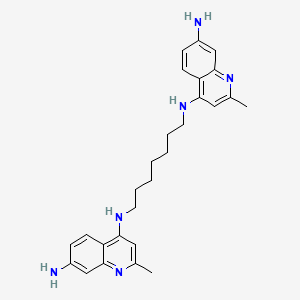
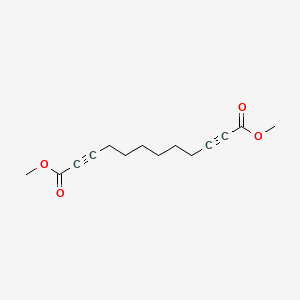
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
